4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine
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Overview
Description
The compound "4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine" is a part of a broader class of molecules that incorporate morpholine, a versatile heterocycle used extensively in chemical synthesis. Morpholine derivatives are known for their varied biological activities and applications in different fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the available literature, the insights from related morpholine derivatives can shed light on its potential characteristics and applications.
Synthesis Analysis
Morpholine derivatives are typically synthesized through multi-step chemical reactions involving the initial formation of morpholine frameworks followed by functionalization at various positions. For example, Duan et al. (2014) describe the synthesis of a morpholine derivative through a two-step process, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired chemical structure (Duan et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of morpholine derivatives. The crystal structure analysis provides insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, the study by Taylor Chin et al. (2010) demonstrates the use of X-ray structural analysis to determine the geometry of the N―N double bond and the partial delocalization across the molecule, which are essential features influencing the compound's behavior (Taylor Chin et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and more, which allow for further modifications of the molecule. The reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the work by Mamatha S.V et al. (2019) describes the synthesis of a morpholine derivative and its subsequent evaluation for biological activity, showcasing the versatility of morpholine derivatives in chemical synthesis and their potential for producing biologically active molecules (Mamatha S.V et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research or applications involving this compound would depend on its properties and potential uses. Given the prevalence of morpholine and benzoyl groups in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological activities worth exploring .
properties
IUPAC Name |
[(2S)-1-(3,5-dichloro-4-methylbenzoyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-11-13(18)9-12(10-14(11)19)16(22)21-4-2-3-15(21)17(23)20-5-7-24-8-6-20/h9-10,15H,2-8H2,1H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFREILPAUJIV-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2C(=O)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC[C@H]2C(=O)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine |
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